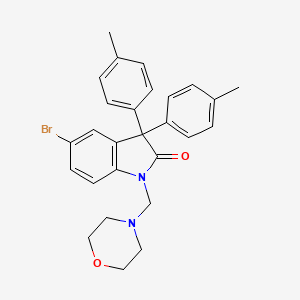
2-INDOLINONE, 5-BROMO-3,3-DI-p-TOLYL-1-(MORPHOLINOMETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C27H27BrN2O2, has a molecular weight of 491.41948 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- typically involves the following steps:
Bromination: The indole nucleus is brominated at the 5-position using bromine or a brominating agent under controlled conditions.
Substitution: The 3,3-di-p-tolyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Morpholinomethylation: The morpholinomethyl group is added via a nucleophilic substitution reaction, where morpholine reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine or morpholinomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted indolinone derivatives.
Scientific Research Applications
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, di-p-tolyl, and morpholinomethyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
75472-68-3 |
|---|---|
Molecular Formula |
C27H27BrN2O2 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-bromo-3,3-bis(4-methylphenyl)-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C27H27BrN2O2/c1-19-3-7-21(8-4-19)27(22-9-5-20(2)6-10-22)24-17-23(28)11-12-25(24)30(26(27)31)18-29-13-15-32-16-14-29/h3-12,17H,13-16,18H2,1-2H3 |
InChI Key |
YCZHKHMMIZGVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)N(C2=O)CN4CCOCC4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















